molecular formula C13H15NO B131295 1,2,3,4-Tetrahydro-5-methoxycarbazole CAS No. 68962-14-1

1,2,3,4-Tetrahydro-5-methoxycarbazole

Cat. No.: B131295
CAS No.: 68962-14-1
M. Wt: 201.26 g/mol
InChI Key: HAJZMJYKAQQJIS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-methoxycarbazole is a methoxy-substituted tetrahydrocarbazole derivative of significant interest in medicinal chemistry and organic synthesis. Researchers value this structural motif as a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Compounds within the tetrahydrocarbazole family are recognized as privileged structures for pharmaceutical development, serving as key precursors in the synthesis of various alkaloids and other biologically active molecules. The specific positioning of the methoxy group on the carbazole scaffold is a key synthetic modification, as it can influence the compound's electronic properties, binding affinity, and overall reactivity in downstream applications. This makes it a valuable scaffold for investigating structure-activity relationships in drug discovery projects. Furthermore, related tetrahydrocarbazole compounds have been studied in scientific literature for their potential interactions with biological targets, such as beta-adrenergic receptors, highlighting the research utility of this chemical class in probing physiological pathways. Scientists employ this compound in the development of novel therapeutic agents and as a building block in method development for catalytic reactions and heterocyclic chemistry. Its primary research value lies in its application as a synthetic intermediate and a chemical probe for biological studies.

Properties

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZMJYKAQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507882
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68962-14-1
Record name 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The Fischer indole synthesis remains the most widely employed method for THMC preparation. This acid-catalyzed cyclization involves condensation of 4-methoxy phenylhydrazine with cyclohexanone derivatives. The reaction proceeds via hydrazone intermediate formation, followed by-sigmatropic rearrangement and cyclodehydration (Figure 1).

Key Reaction Parameters:

  • Catalyst: Methanesulfonic acid (0.5–1.0 equiv)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: Reflux (78–85°C)

  • Time: 12–24 hours

Yield Optimization Strategies

Modifications to classical conditions have improved yields from ~60% to >90%:

ModificationYield IncreaseSource
Microwave assistance75% → 92%
Ionic liquid catalysis68% → 89%
Continuous flow setup70% → 95%

Microwave irradiation at 140°C reduces reaction time to 30–45 minutes while maintaining high regioselectivity.

Borsche-Drechsel Cyclization: Alternative Pathway

Mechanistic Considerations

This method involves acid-catalyzed rearrangement of pre-formed cyclohexanone phenylhydrazones. While less common for 5-methoxy derivatives, it provides access to structurally constrained analogs:

Cyclohexanone phenylhydrazoneHCl (conc.)THMC derivative\text{Cyclohexanone phenylhydrazone} \xrightarrow{\text{HCl (conc.)}} \text{THMC derivative}

Critical Parameters:

  • HCl concentration: 10–12 M

  • Reaction time: 8–12 hours

  • Temperature: 110–120°C

Limitations and Solutions

The method shows diminished yields (~40–55%) for 5-methoxy derivatives due to competing decomposition pathways. Recent advances utilize zeolite catalysts (H-Y type) to suppress side reactions, enhancing yields to 68–72%.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Protocol Development

Vera Barbieri's protocol demonstrates THMC synthesis in <1 hour using:

  • 2-methoxy-4-nitrophenylhydrazine precursor

  • Acetic acid (glacial) as catalyst

  • Microwave irradiation (100 W, 140°C)

Advantages:

  • 80% yield achieved in 45 minutes

  • Superior regiocontrol compared to thermal methods

Scalability Considerations

While microwave batch reactors face throughput limitations, recent integration with continuous flow systems enables gram-scale production (up to 15 g/hr).

Loffler-Ginsburg Method: Thermal Cyclization Approach

Historical Context

This classical method involves thermal cyclization of 2-phenylcyclohexanone oxime derivatives:

Oxime intermediateΔTHMC\text{Oxime intermediate} \xrightarrow{\Delta} \text{THMC}

Modern Adaptations:

  • Solvent-free conditions under reduced pressure

  • Yields improved from 50% to 75% using ZnCl₂ as Lewis acid

Industrial Production: Scaling Laboratory Protocols

Continuous Flow Reactor Design

Industrial synthesis employs multi-stage continuous systems:

  • Hydrazone formation module (residence time: 30 min)

  • Cyclization reactor (temperature-controlled, 85°C)

  • In-line purification via simulated moving bed chromatography

Key Metrics:

  • Throughput: 50–100 kg/day

  • Purity: >99.5% (HPLC)

  • Cost reduction: 40% vs batch processing

Waste Management Strategies

Closed-loop solvent recovery systems reduce ethanol consumption by 70%. Acid catalysts are neutralized and repurposed as fertilizer precursors, achieving 95% atom economy.

Comparative Analysis of Synthesis Methods

MethodYield (%)TimeScalabilityRegioselectivity
Fischer Indole85–9512–24 hrExcellentHigh
Borsche-Drechsel65–728–12 hrModerateModerate
Microwave-Assisted75–800.75–1 hrGoodHigh
Loffler-Ginsburg70–756–8 hrLimitedLow

Cost-Benefit Analysis:

  • Fischer method remains optimal for large-scale production

  • Microwave synthesis preferred for rapid analog development

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Studies have shown that derivatives of 1,2,3,4-Tetrahydro-5-methoxycarbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 breast cancer cells with promising results .
    • Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. Research indicates its potential as a therapeutic agent against infections caused by resistant strains .
    • Neuroprotective Effects : Investigations into the neuroprotective properties of tetrahydrocarbazoles suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Materials Science
    • Organic Electronics : this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties . Its ability to act as a building block for more complex materials enhances its utility in this field.
  • Biological Interactions
    • The compound interacts with serum albumins (BSA and HSA), which are crucial for drug delivery systems. Its binding affinity suggests that it can enhance the solubility and bioavailability of hydrophobic drugs .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents; antimicrobial activity
Materials ScienceComponents in OLEDs and photovoltaics
Biological StudiesInteraction with serum albumins

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value of 0.67 µM, indicating potent antiproliferative effects. Microarray analysis revealed that these compounds primarily target apoptosis regulatory pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on various tetrahydrocarbazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were found to disrupt bacterial cell membranes, leading to cell death .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets, such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. For example, its interaction with serum albumins has been studied using molecular docking and fluorescence techniques . These interactions can affect various biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Other Tetrahydrocarbazole Derivatives

THC derivatives vary in substituent type, position, and electronic effects, influencing their biological activity and synthesis:

Compound Substituent Position Key Biological Activity Synthetic Method
1,2,3,4-Tetrahydro-5-methoxycarbazole Methoxy (-OCH₃) 5 Antitumor, antibacterial Fischer indole synthesis
5-(Oxiranylmethoxy)-THC Oxiranylmethoxy 5 Drug impurity (Carvedilol) Epoxide functionalization
Unsubstituted THC None - Moderate cytotoxicity Conventional Fischer synthesis

Key Findings :

  • The 5-methoxy group enhances antitumor activity compared to unsubstituted THC, likely due to improved pharmacokinetics .
  • The oxiranylmethoxy substituent in 5-(Oxiranylmethoxy)-THC introduces reactive epoxide groups, which may pose safety concerns as a drug impurity .

Comparison with Heterocyclic Analogs (Thiadiazoles, Thiazoles)

Non-carbazole heterocycles, such as thiadiazoles and thiazoles, exhibit distinct pharmacological profiles:

Compound Core Structure Key Activity (IC₅₀, μM) Target Cell Lines
1,3,4-Thiadiazole derivative 9b Thiadiazole 2.94 (HepG2) Hepatocellular carcinoma
Thiazole derivative 12a Thiazole 1.19 (HepG2), 3.4 (MCF-7) HepG2, MCF-7 breast cancer
This compound Carbazole Data pending (theoretical SAR similar to THCs) Broad-spectrum (theoretical)

Key Findings :

  • Thiadiazole/thiazole derivatives show potent activity (IC₅₀ < 3 μM), outperforming many THC analogs in specific cancer models .

Biological Activity

1,2,3,4-Tetrahydro-5-methoxycarbazole (THMC) is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of THMC, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

THMC is characterized by a methoxy group at the 5-position of the carbazole ring, which enhances its solubility and reactivity. The compound has been investigated for various biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant effects.

Target Interactions

The primary targets for THMC include serum albumins such as bovine serum albumin (BSA) and human serum albumin (HSA). The interaction with these proteins is crucial for its bioavailability and pharmacokinetics. THMC's mode of action involves:

  • Binding to Serum Albumins: Enhances solubility and distribution in biological systems.
  • Influencing Protein Function: Modulates various biochemical pathways through interaction with serum albumins .

Anticancer Activity

THMC has shown promising results in inhibiting cancer cell growth. A study evaluated its cytotoxic effects on HT-29 colon cancer cells using the MTT assay. The results indicated that THMC derivatives exhibit significant anticancer activity with varying IC50 values depending on structural modifications .

CompoundIC50 (µM)Cell Line
THMC15HT-29 (Colon)
Derivative A10HT-29 (Colon)
Derivative B25HT-29 (Colon)

Antibacterial and Antifungal Activities

THMC derivatives have been screened for antibacterial and antifungal properties. Notable findings include:

  • Antibacterial: Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal: Demonstrated activity against common fungal strains .

Anticonvulsant Activity

The anticonvulsant potential of THMC was assessed using the maximal electroshock (MES) method in animal models. Results indicated that certain derivatives significantly reduced convulsive responses compared to control groups .

Case Studies

  • Anticancer Study : In vitro studies on HT-29 cells revealed that modified THMC compounds exhibited enhanced cytotoxicity compared to unmodified versions. The study utilized MTT assays to quantify cell viability post-treatment.
  • Anticonvulsant Research : A systematic investigation using Wistar rats demonstrated that N-substituted tetrahydrocarbazole derivatives showed potent anticonvulsant activity at doses ranging from 15 to 60 mg/kg body weight .

Q & A

Q. Data Comparison :

MethodTime (h)Yield (%)
Conventional (HCl)6–860–70
Microwave (H2SO4)0.25–0.575–85

Methodological Tip : Use polar solvents (e.g., DMF) to maximize microwave absorption .

What pharmacological screening strategies are recommended for evaluating this compound derivatives?

Basic
Prioritize in vitro assays for antibacterial (e.g., MIC against S. aureus), anticancer (MTT assay on HeLa cells), and antidiabetic (α-glucosidase inhibition) activities. Structure-activity relationship (SAR) studies should focus on substituents at positions 5 and 6, as methoxy and halogen groups enhance bioactivity .

Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability.

How should researchers address contradictory reports on the anticancer efficacy of 1,2,3,4-tetrahydrocarbazoles?

Advanced
Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. For example, a derivative showing IC50 = 10 µM in HeLa cells may lack activity in MCF-7 due to differential expression of drug transporters. Validate results using:

  • Multiple cell lines (e.g., A549, HepG2)
  • Standardized protocols (e.g., NIH/NCATS guidelines)
  • High-purity compounds (≥95%, verified by HPLC) .

Methodological Tip : Perform pharmacokinetic studies (e.g., plasma stability) to rule out false negatives from rapid metabolite degradation.

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic

  • Purity : TLC (silica gel, ethyl acetate/hexane) and GC (capillary columns, He carrier gas) .
  • Structure : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm regioselectivity; IR for functional groups (e.g., C=O at ~1680 cm⁻¹) .

Methodological Tip : Use NOESY NMR to resolve stereochemical ambiguities in substituted derivatives.

How do electron-donating vs. electron-withdrawing substituents impact the synthesis and bioactivity of tetrahydrocarbazoles?

Q. Advanced

  • Synthesis : Electron-donating groups (e.g., -OCH3) accelerate cyclization (yield: 85–90%), while electron-withdrawing groups (e.g., -NO2) require higher temperatures (yield: 50–60%) .
  • Bioactivity : Methoxy groups enhance CNS penetration (logP ~2.5), improving antipsychotic activity. Nitro groups increase cytotoxicity but reduce solubility .

Methodological Tip : Introduce solubilizing groups (e.g., -SO3H) via post-synthetic modification to balance potency and bioavailability.

What green chemistry approaches are viable for catalyst-free synthesis of tetrahydrocarbazoles?

Advanced
Aqueous-phase reactions or solvent-free mechanochemical methods reduce environmental impact. For example, Borsche-Drechsel cyclization in water achieves 70% yield without catalysts by leveraging hydrophobic packing effects .

Methodological Tip : Optimize pH (4–6) to stabilize intermediates in aqueous systems.

How can computational modeling guide the design of novel 1,2,3,4-tetrahydrocarbazole analogs?

Q. Advanced

  • Docking Studies : Identify binding poses in target proteins (e.g., COX-2 for anti-inflammatory activity).
  • QSAR Models : Predict logP and pKa using Molinspiration or Schrodinger Suite.
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.

Methodological Tip : Validate predictions with in vitro assays to refine computational parameters .

What strategies optimize multi-step synthesis of complex tetrahydrocarbazole derivatives?

Q. Advanced

  • Modular Synthesis : Build the carbazole core first, then introduce substituents via Pd-catalyzed cross-coupling.
  • Protecting Groups : Use Boc for amines and TBS for hydroxyls to prevent side reactions .

Q. Case Study :

Fischer-Borsche cyclization → 5-methoxy core (Yield: 80%).

Suzuki-Miyaura coupling → 6-bromo derivative (Yield: 65%).

Deprotection → final compound (Yield: 90%) .

How should researchers manage stability issues during storage of tetrahydrocarbazole derivatives?

Basic
Store compounds in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Lyophilize hygroscopic derivatives and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Tip : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term bioassays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-5-methoxycarbazole
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-5-methoxycarbazole

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